molecular formula C16H16BrNO2S B12190127 4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene

4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene

Cat. No.: B12190127
M. Wt: 366.3 g/mol
InChI Key: PVPQTUSWOWRCFU-UHFFFAOYSA-N
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Description

4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene is a complex organic compound that features a bromine atom, an indolinylsulfonyl group, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura coupling is carried out under controlled conditions. The reaction mixture is typically heated to a specific temperature, and the progress is monitored using techniques such as gas chromatography or high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indolinylsulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives.

Scientific Research Applications

4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene involves its interaction with various molecular targets. The indolinylsulfonyl group can bind to specific receptors or enzymes, modulating their activity. The bromine atom and methyl groups can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene is unique due to the presence of the indolinylsulfonyl group, which imparts specific biological and chemical properties. This distinguishes it from other brominated benzene derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16BrNO2S

Molecular Weight

366.3 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C16H16BrNO2S/c1-11-10-16(12(2)9-14(11)17)21(19,20)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10H,7-8H2,1-2H3

InChI Key

PVPQTUSWOWRCFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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